N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a difluorophenyl group, a morpholinosulfonyl moiety, and a benzamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of an azide with a nitrile under acidic or basic conditions. The difluorophenyl group is introduced via a halogenation reaction, followed by coupling with the tetrazole ring. The morpholinosulfonyl group is then added through a sulfonation reaction, and finally, the benzamide backbone is formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of each reaction step. The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic biological molecules, allowing the compound to bind to enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the morpholinosulfonyl moiety can modulate its solubility and stability. These interactions can inhibit or activate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)benzamide
- N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(ethylsulfonyl)benzamide
- N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)benzamide
Uniqueness
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the morpholinosulfonyl group, which can enhance its solubility and stability compared to similar compounds. This makes it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O4S/c20-16-6-3-14(11-17(16)21)27-18(23-24-25-27)12-22-19(28)13-1-4-15(5-2-13)32(29,30)26-7-9-31-10-8-26/h1-6,11H,7-10,12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKBUQWFNQPHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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